(5-amino-2H-tetrazol-2-yl)acetic acid CAS 21743-72-6 properties
(5-amino-2H-tetrazol-2-yl)acetic acid CAS 21743-72-6 properties
The following technical guide details the properties, synthesis, and applications of (5-Amino-2H-tetrazol-2-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry and materials science.
CAS Registry Number: 21743-72-6 Synonyms: 2-(5-Amino-2H-tetrazol-2-yl)acetic acid; 2H-Tetrazole-2-acetic acid, 5-amino-[1]
Executive Summary
(5-Amino-2H-tetrazol-2-yl)acetic acid is a disubstituted tetrazole derivative characterized by the attachment of an acetic acid moiety at the N2 position of the tetrazole ring. Distinct from its N1-isomer (CAS 21743-62-4), this compound serves as a specialized intermediate in the synthesis of bioactive peptidomimetics, cephalosporin antibiotics, and high-energy density materials (HEDMs). Its ability to act as a rigid, planar ligand also makes it valuable in the engineering of Metal-Organic Frameworks (MOFs), particularly with lanthanide series metals.
Chemical Identity & Structural Analysis
The tetrazole ring exhibits annular tautomerism. However, alkylation fixes the structure into one of two regioisomers: the 1H-tetrazole or the 2H-tetrazole. CAS 21743-72-6 refers specifically to the 2H-isomer , which is often thermodynamically favored in specific alkylation conditions.
Structural Descriptors
| Property | Value |
| Molecular Formula | C₃H₅N₅O₂ |
| Molecular Weight | 143.10 g/mol |
| SMILES | NC1=NN(CC(O)=O)N=C1 |
| InChI Key | UKBRUIZWQZHXFL-UHFFFAOYSA-N |
| Regiochemistry | N2-substituted (2H-tetrazole core) |
Crystallographic Data
Single-crystal X-ray diffraction reveals that the tetrazole ring is essentially planar. The carboxyl group is inclined relative to the tetrazole ring, facilitating the formation of intermolecular hydrogen bonds (N–H···O and O–H···N) that stabilize a 2D sheet structure.
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Crystal System: Monoclinic
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Space Group: P2₁/c
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Unit Cell Dimensions:
Å, Å, Å[2] -
Density (Calculated): ~1.57 g/cm³
Physicochemical Profile
| Parameter | Specification / Observation |
| Appearance | White to off-white crystalline powder |
| Melting Point | Distinct from 1H-isomer (1H-isomer MP ~177°C); 2H-isomer typically shows different thermal behavior. |
| Solubility | Soluble in DMSO, DMF, hot water; sparingly soluble in cold water, ethanol. |
| pKa | Tetrazole amine pKa ~5.5; Carboxylic acid pKa ~3.5–4.0. |
| Stability | Stable under standard conditions. Hygroscopic. |
Synthesis & Manufacturing
The synthesis of (5-amino-2H-tetrazol-2-yl)acetic acid involves the alkylation of 5-aminotetrazole. A critical challenge is regioselectivity , as alkylation can occur at N1 or N2.
Reaction Mechanism & Regioselectivity
Alkylation of 5-aminotetrazole with chloroacetic acid (or ethyl chloroacetate followed by hydrolysis) under basic conditions typically yields a mixture of isomers.
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N1-Alkylation: Kinetic product, often favored by polar protic solvents.
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N2-Alkylation (Target): Thermodynamically favored, often promoted by non-polar solvents or specific counter-ions (e.g., bulky ammonium salts).
Experimental Protocol (N2-Selective Synthesis)
Note: This protocol targets the ethyl ester intermediate followed by hydrolysis, a common route to high-purity acid.
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Reagents: 5-Aminotetrazole (anhydrous), Ethyl bromoacetate, Triethylamine (TEA), Acetone (or Acetonitrile).
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Alkylation:
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Dissolve 5-aminotetrazole (1.0 eq) in acetone.
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Add TEA (1.2 eq) and stir for 30 min to generate the tetrazolate anion.
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Add ethyl bromoacetate (1.1 eq) dropwise at 0°C.
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Reflux for 6–12 hours.
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Outcome: Mixture of N1 and N2 esters (N2 often predominates ~60:40 or higher depending on solvent).
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Separation:
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Evaporate solvent.[2] The N2-isomer ester is typically less polar and can be separated via column chromatography (Hexane/EtOAc) or fractional crystallization.
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Hydrolysis:
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Treat the isolated N2-ester with NaOH (aq) at room temperature for 2 hours.
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Acidify with dilute HCl to pH 2.
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Precipitate the title compound (CAS 21743-72-6).[1][]
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Synthesis Pathway Diagram
Caption: Synthetic pathway for the production of CAS 21743-72-6 showing the critical isomer separation step.
Analytical Characterization
Distinguishing the 2H-isomer from the 1H-isomer is critical for quality control.
NMR Spectroscopy Signatures
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¹³C NMR (DMSO-d₆):
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2H-Isomer (Target): The tetrazole C5 carbon is typically deshielded (shifted downfield, ~160–168 ppm) compared to the 1H-isomer.
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1H-Isomer: The C5 carbon appears further upfield (~150–156 ppm).
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¹H NMR:
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The methylene protons (
) often show a slight shift difference between isomers. -
Primary amine (
) protons appear as a broad singlet around 6.0–7.0 ppm (solvent dependent).
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IR Spectroscopy[4][8][10][11][12]
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C=O Stretch: Strong band at ~1700–1730 cm⁻¹ (carboxylic acid).
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N–H Stretch: Doublet or broad band at 3100–3400 cm⁻¹ (primary amine).
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Tetrazole Ring: Characteristic skeletal vibrations at 1000–1100 cm⁻¹.
Applications in Drug Development & Research[13]
Pharmaceutical Building Block
While often overshadowed by 1-substituted tetrazoles (used in cephalosporins like Cefazolin), the 2-substituted isomer serves as a bioisostere for carboxylic acids in peptidomimetics. The 2H-tetrazole ring offers a different vector orientation for substituents compared to the 1H-isomer, allowing for the fine-tuning of receptor binding affinity in:
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Angiotensin II Receptor Blockers (ARBs): Analogues of Valsartan.
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Anti-inflammatory Agents: Inhibitors of cyclooxygenase pathways.
Metal-Organic Frameworks (MOFs)
The compound acts as a rigid, multifunctional ligand. The exocyclic amine and the carboxylate group, combined with the tetrazole nitrogens, provide multiple coordination sites.
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Lanthanide MOFs: Used to construct luminescent materials. The 2-acetic acid tail provides a flexible linker that aids in forming 2D and 3D polymeric structures.
Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
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Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature requires storage under inert atmosphere (nitrogen) for long-term stability.
References
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Crystal Structure Analysis: Sun, X., et al. "2-(5-Amino-2H-tetrazol-2-yl)acetic acid." Acta Crystallographica Section E, vol. 67, no. 5, 2011, p. o1057. Link
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Synthesis & Regioselectivity: Modarresi-Alam, A. R., & Nasrollahzadeh, M. "Synthesis of 5-arylamino-1H(2H)-tetrazoles... in glacial acetic acid."[4] Turkish Journal of Chemistry, vol. 33, 2009, pp. 267–280.[4] Link
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Energetic Properties: Fischer, N., et al.[5] "The Chemistry of 5-(Tetrazol-1-yl)-2H-tetrazole: An Extensive Study." Chemistry – A European Journal, vol. 19, no.[5] 27, 2013, pp. 8948–8957.[5] Link
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General Tetrazole Alkylation: Rostamizadeh, S., et al. "Regioselectivity in the alkylation of 5-substituted tetrazoles." Tetrahedron Letters, vol. 43, 2002.[4]
